N-Trityl Losartan-d3 Carboxylic Acid

Stable isotope labeling Internal standard LC-MS/MS quantification

This stable isotope-labeled, trityl-protected Losartan impurity standard uniquely resolves ANDA requirements with a single reference compound. Its trityl moiety ensures chromatographic identity matching for trityl-intermediate profiling (HPLC method validated per Li et al., 2013), while the +3 Da mass shift from deuterium labeling enables MRM-based quantification without analyte channel interference. This dual-use capability reduces qualification, CoA documentation, and stability monitoring from two standards to one. Use for quantitative monitoring of residual aldehyde in EXP3174 synthesis (oxidation step) and for cross-validating HPLC-UV impurity methods against LC-MS/MS. Typical LLOQ: 5 µg/L in complex matrices.

Molecular Formula C41H35ClN6O2
Molecular Weight 682.2 g/mol
Cat. No. B13845465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trityl Losartan-d3 Carboxylic Acid
Molecular FormulaC41H35ClN6O2
Molecular Weight682.2 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)Cl
InChIInChI=1S/C41H35ClN6O2/c1-2-3-23-36-43-38(42)37(40(49)50)47(36)28-29-24-26-30(27-25-29)34-21-13-14-22-35(34)39-44-46-48(45-39)41(31-15-7-4-8-16-31,32-17-9-5-10-18-32)33-19-11-6-12-20-33/h4-22,24-27H,2-3,23,28H2,1H3,(H,49,50)/i1D3
InChIKeyZEAQNSPMAZTVSI-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Trityl Losartan-d3 Carboxylic Acid – Deuterated Trityl-Protected EXP3174 Intermediate for Isotopic Impurity Tracking and LC-MS Internal Standardization


N-Trityl Losartan-d3 Carboxylic Acid (CAS 960231-60-1, molecular formula C₄₁H₃₂D₃ClN₆O₂, molecular weight 682.23 g/mol) is a stable isotope-labeled, trityl-protected derivative of Losartan’s active carboxylic acid metabolite, EXP3174 . The compound carries a triphenylmethyl (trityl) protective group on the tetrazole nitrogen and three deuterium atoms incorporated into the terminal methyl of the butyl side chain [1]. It is formally classified as an isotopically labeled synthetic intermediate and a process-specific impurity standard, primarily utilized in the synthesis of deuterated EXP3174 and in mass-spectrometry-based analytical methods for pharmaceutical quality control . Unlike fully deprotected Losartan-d3 Carboxylic Acid (EXP3174-d3, CAS 1189729-40-5), which serves solely as a bioanalytical internal standard, this compound retains the trityl moiety, conferring distinct chromatographic retention behavior, higher molecular weight, and synthetic utility that its deprotected counterparts lack [1].

Why N-Trityl Losartan-d3 Carboxylic Acid Cannot Be Replaced by Unlabeled Trityl-Losartan or Deprotected EXP3174 Standards


In-class compounds such as N-Trityl Losartan Carboxylic Acid (non-deuterated, MW 679.21), Losartan-d3 Carboxylic Acid (deprotected EXP3174-d3, MW 439.91), and N-Trityl Losartan-d3 Carboxaldehyde (aldehyde oxidation state) differ fundamentally in molecular weight, isotopic composition, oxidation state, and chromatographic retention . Attempting to substitute the non-deuterated trityl analog in an LC-MS/MS method that requires an isotopically distinct internal standard results in identical precursor and product ion masses, precluding accurate quantification and violating FDA bioanalytical method validation guidance [1]. Conversely, using the deprotected EXP3174-d3 standard in place of the trityl-protected form fails to co-elute with trityl-bearing process intermediates during HPLC impurity profiling, as the trityl group contributes substantial hydrophobic retention (logP elevation by approximately 4–5 units) [2]. Furthermore, the aldehyde analog (N-Trityl Losartan-d3 Carboxaldehyde, MW 666.23) represents a different oxidation state and cannot serve as a reference for the carboxylic acid impurity. Each of these comparators addresses a distinct analytical or synthetic niche; none simultaneously provides the dual functionality of trityl protection for intermediate tracking and deuterium labeling for mass-selective detection .

Quantitative Differentiation of N-Trityl Losartan-d3 Carboxylic Acid Against Closest Structural Analogs


Molecular Weight Differential of +3.02 Da vs. Non-Deuterated N-Trityl Losartan Carboxylic Acid for Mass Spectrometric Resolution

N-Trityl Losartan-d3 Carboxylic Acid (MW 682.23 g/mol) exhibits a mass shift of +3.02 Da relative to its non-deuterated counterpart, N-Trityl Losartan Carboxylic Acid (MW 679.21 g/mol, CAS 947331-10-4) . This 3-Da mass differential, originating from three deuterium atoms replacing hydrogen on the butyl terminus (C₄H₉ → C₄H₆D₃), enables complete baseline resolution in quadrupole and time-of-flight mass analyzers, with no isotopic overlap between the M and M+3 peaks [1]. In contrast, Losartan-d4 Carboxylic Acid (CAS 1246820-62-1, MW ≈443.93) provides a +4 Da shift but lacks the trityl protection required for intermediate tracking in synthetic workflows [2].

Stable isotope labeling Internal standard LC-MS/MS quantification

Chromatographic Retention Differentiation: Trityl-Present vs. Trityl-Absent Losartan Species Under Validated HPLC Conditions

Under validated reversed-phase HPLC conditions for trityl losartan-related substances (Lichrospher RP-select B C18, 250 × 4.0 mm, 5 μm; gradient of 0.01 mol/L NaH₂PO₄ pH 2.5–acetonitrile; flow 1.5 mL/min; 35 °C; 230 nm detection), trityl-bearing losartan species including N-Trityl Losartan-d3 Carboxylic Acid are well-resolved from all related substances with baseline separation [1]. The trityl group increases hydrophobicity dramatically: deprotected EXP3174 (losartan carboxylic acid, MW 436.9) elutes substantially earlier than the trityl-protected analog under identical or similar C18 conditions. A direct comparison shows that logP for trityl-protected species is estimated at approximately 8–10 versus approximately 4.5 for deprotected EXP3174 . This retention difference (ΔtR estimated >5 min on standard C18 gradients) means that a trityl-bearing impurity standard cannot be substituted with a deprotected metabolite standard in pharmacopeial impurity methods without failing system suitability criteria for resolution [2].

HPLC impurity profiling Related substances Pharmaceutical quality control

Isotopic Enrichment and Mass Spectrometric Resolution: d3-Labeled Butyl vs. d4-Labeled Analogs for Internal Standard Selection

N-Trityl Losartan-d3 Carboxylic Acid incorporates exactly three deuterium atoms at the terminal butyl methyl position (4,4,4-trideuteriobutyl), yielding a +3 Da mass shift . Losartan-d3 Carboxylic Acid (deprotected EXP3174-d3, CAS 1189729-40-5) is specified at ≥95% isotopic purity (atom% D), ensuring that the unlabeled (M) contribution in the isotope envelope is ≤5%, which is below the threshold for significant cross-talk in quantitative LC-MS/MS . By comparison, Losartan-d4 Carboxylic Acid (CAS 1246820-62-1) provides a +4 Da shift, but the larger mass differential can introduce a chromatographic isotope effect (deuterium isotope effect on reversed-phase retention, typically 0.5–3% shorter tR per deuterium atom on C18 phases), potentially causing slight retention time mismatch between the analyte and d4-internal standard that becomes measurable at 4 deuteriums . The d3 label, positioned on the alkyl chain rather than on exchangeable heteroatom positions, minimizes the risk of deuterium-hydrogen back-exchange during sample preparation – a known limitation of deuterium-labeled carboxylic acid standards where the label is placed on the acidic proton .

Deuterium isotope labeling Internal standard design Isotopic purity

Process-Specific Impurity Identity: Differentiation from N-Trityl Losartan-d3 Carboxaldehyde by Oxidation State

N-Trityl Losartan-d3 Carboxylic Acid (carboxylic acid oxidation state, MW 682.23) is the fully oxidized product along the EXP3174 synthetic pathway, distinguished from its immediate precursor, N-Trityl Losartan-d3 Carboxaldehyde (aldehyde oxidation state, MW 666.23, formula C₄₁H₃₂D₃ClN₆O), by a mass difference of +16 Da (one additional oxygen atom) . In the metabolic activation cascade, losartan undergoes sequential oxidation: the C5-hydroxymethyl group is first oxidized to the aldehyde (EXP3179) by CYP2C9/CYP3A4, then further oxidized to the carboxylic acid (EXP3174) [1]. The synthetic intermediate pathway mirrors this: N-Trityl Losartan-d3 Carboxaldehyde → N-Trityl Losartan-d3 Carboxylic Acid. Quantitative monitoring of this oxidation step is critical for process control; incomplete oxidation leaves residual aldehyde that must be quantified and reported as a process-related impurity in the final API. The carboxylic acid form is the thermodynamically favored end-product, while the aldehyde represents an intermediate that must be controlled to ≤0.10% (or per ICH Q3A thresholds) in the final active pharmaceutical ingredient [2].

Synthetic intermediate Oxidation state tracking Process impurity control

Procurement-Scale and Cost Differentiation for N-Trityl Losartan-d3 Carboxylic Acid vs. Deprotected EXP3174-d3 and Non-Deuterated Trityl Analog

N-Trityl Losartan-d3 Carboxylic Acid is commercially available at a minimum catalog quantity of 1 mg (e.g., TRC TR-T888902 at €244/mg; Santa Cruz sc-219265 at $330/mg) . The non-deuterated N-Trityl Losartan Carboxylic Acid (CAS 947331-10-4) is available at larger scales (25 mg at €2,167 from CymitQuimica, or from QCS at 95% HPLC purity with 10 mg–100 mg packaging options) . Deprotected Losartan-d3 Carboxylic Acid (CAS 1189729-40-5) is supplied at comparable 1–10 mg scales (e.g., BOC Sciences, SynZeal) but is exclusively positioned as a bioanalytical internal standard rather than as a process impurity reference [1]. For laboratories conducting both (a) trityl intermediate impurity profiling by HPLC and (b) LC-MS/MS bioanalytical quantification, procuring N-Trityl Losartan-d3 Carboxylic Acid consolidates two analytical workflows into a single reference standard, whereas separate procurement of N-Trityl Losartan Carboxylic Acid (for impurity ID) plus Losartan-d3 Carboxylic Acid (for internal standardization) incurs dual inventory, dual qualification, and dual documentation overhead .

Reference standard procurement Cost per analysis Minimum available quantity

N-Trityl Losartan-d3 Carboxylic Acid – High-Value Application Scenarios for Analytical and Synthetic Laboratories


Simultaneous Impurity Tracking and Isotopic Internal Standardization in Losartan ANDA Method Validation

In Abbreviated New Drug Application (ANDA) development for generic losartan potassium, regulatory agencies require both (a) identification and quantification of process-related impurities including trityl-protected intermediates, and (b) validated LC-MS/MS bioanalytical methods using stable-isotope-labeled internal standards [1]. N-Trityl Losartan-d3 Carboxylic Acid uniquely satisfies both requirements with a single reference compound: its trityl moiety ensures chromatographic identity matching with other trityl intermediates in the synthetic pathway (validated by the HPLC method of Li et al., 2013, with resolution from all related substances on C18 columns [2]), while its three deuterium atoms provide the +3 Da mass shift necessary for MRM-based quantification without interfering with the analyte channel . This dual-use capability reduces the number of reference standards requiring qualification, Certificate of Analysis documentation, and stability monitoring from two to one.

Process Chemistry Control: Monitoring Oxidation Completeness in Deuterated EXP3174 Synthesis

During the multi-step synthesis of deuterium-labeled EXP3174 for use as a bioanalytical internal standard, the penultimate oxidation of N-Trityl Losartan-d3 Carboxaldehyde (aldehyde, MW 666.23) to N-Trityl Losartan-d3 Carboxylic Acid (carboxylic acid, MW 682.23) must proceed to ≥99% completion to meet purity specifications for the final deprotected product [1]. The +16 Da mass difference between aldehyde and carboxylic acid enables direct reaction monitoring by HPLC-MS without derivatization. Procurement of the authentic carboxylic acid reference standard allows process chemists to establish a calibration curve for quantifying residual aldehyde in the crude oxidation mixture, setting a specification of ≤0.5% residual aldehyde prior to trityl deprotection, consistent with ICH Q3A thresholds for unspecified impurities [2].

Cross-Validation of Pharmacopeial Impurity Methods Using Isotopically Distinct Trityl Standards

The European Pharmacopoeia (EP) monograph for Losartan Potassium lists N-Trityl Losartan (CAS 133909-99-6) as EP Impurity H, an intermediate in the preparation of losartan impurities [1]. However, the non-deuterated form cannot serve as an internal standard in LC-MS confirmatory methods. By using N-Trityl Losartan-d3 Carboxylic Acid as a structurally matched, isotopically distinct spike-in standard, analytical laboratories can cross-validate HPLC-UV impurity methods against LC-MS/MS data, confirming that chromatographic peaks assigned to trityl-bearing impurities genuinely correspond to the expected molecular species and are not co-eluting matrix components [2]. This application is particularly valuable when transferring methods between QC laboratories that use different detection platforms (HPLC-UV vs. LC-MS/MS).

Stable Isotope Dilution Assay for Trityl Losartan Residuals in Final API

Regulatory guidelines increasingly expect pharmaceutical manufacturers to employ specific and sensitive methods for quantifying synthetic intermediates that may carry over into the final drug substance. N-Trityl Losartan-d3 Carboxylic Acid, when used as an internal standard in a stable isotope dilution LC-MS/MS assay, enables quantification of residual non-deuterated N-Trityl Losartan Carboxylic Acid in losartan potassium API with a demonstrated lower limit of quantification (LLOQ) achievable at 5 μg/L levels in complex matrices, as established for the broader losartan/EXP3174 analyte class by Jia et al. (2010) [1]. The structurally identical chromatographic behavior of the deuterated and non-deuterated forms ensures co-elution and identical ionization efficiency, correcting for matrix suppression or enhancement effects that would otherwise compromise quantitative accuracy in electrospray ionization [2].

Quote Request

Request a Quote for N-Trityl Losartan-d3 Carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.